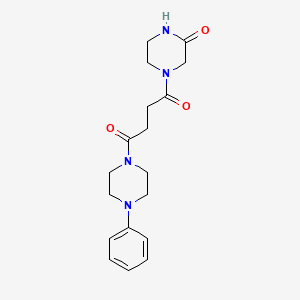![molecular formula C16H14N2O3S B12156921 Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate](/img/structure/B12156921.png)
Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and linked to a benzoate moiety through an ether linkage. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under controlled conditions.
Introduction of dimethyl groups: Methylation reactions using methylating agents such as methyl iodide in the presence of a base.
Ether linkage formation: The thieno[2,3-d]pyrimidine core is then reacted with methyl 3-hydroxybenzoate under conditions that promote ether bond formation, such as using a suitable dehydrating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques .
Analyse Chemischer Reaktionen
Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently .
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, but it is believed to involve modulation of cellular signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate can be compared with other thienopyrimidine derivatives, such as:
- 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylamine
- Methyl 3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpropanoylamino]propanoate
These compounds share a similar core structure but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoate moiety, which may confer distinct properties and applications .
Eigenschaften
Molekularformel |
C16H14N2O3S |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
methyl 3-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxybenzoate |
InChI |
InChI=1S/C16H14N2O3S/c1-9-10(2)22-15-13(9)14(17-8-18-15)21-12-6-4-5-11(7-12)16(19)20-3/h4-8H,1-3H3 |
InChI-Schlüssel |
FOFZAJYPZRVHFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=NC(=C12)OC3=CC=CC(=C3)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B12156839.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12156846.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12156858.png)

![2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12156879.png)
![1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12156880.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156886.png)



![N-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B12156897.png)
![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-phenylphenyl) acetamide](/img/structure/B12156901.png)
![3-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12156914.png)
